2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an azetidine ring and a carbaldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of an imidazo[1,2-a]pyridine derivative with an azetidine precursor. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with azetidine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting infectious diseases such as tuberculosis.
Biological Studies: The compound is used in studies investigating its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: It is employed as a building block in the synthesis of complex heterocyclic compounds with diverse pharmacological activities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is primarily related to its interaction with biological targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a phenyl group instead of an azetidine ring.
2-(Pyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(azetidin-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c15-8-9-11(13-5-3-6-13)12-10-4-1-2-7-14(9)10/h1-2,4,7-8H,3,5-6H2 |
InChI Key |
BCWGIEXIKJBBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
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